molecular formula C12H9N3OS B4441557 N-1H-benzimidazol-6-yl-2-thiophenecarboxamide

N-1H-benzimidazol-6-yl-2-thiophenecarboxamide

Cat. No. B4441557
M. Wt: 243.29 g/mol
InChI Key: LMJKYKFNFJYMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-1H-benzimidazol-6-yl-2-thiophenecarboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole derivatives have found numerous applications in organic synthesis and are also significant for medicinal chemistry . They are of particular interest owing to their diverse biological activity .


Synthesis Analysis

While specific synthesis methods for “N-1H-benzimidazol-6-yl-2-thiophenecarboxamide” were not found, benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli-dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Chemical Reactions Analysis

The extractability and complexation properties of trivalent lanthanides with N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA) were investigated . The MePhBIZA, containing two aza-aromatic donors and an oxygen donor in the molecule, was designed with regard to 2-(2-pyridyl)benzimidazole (Biz) and newly synthesized as an extractant for trivalent lanthanides, Ln3+, and actinides, An3+ .

Scientific Research Applications

Anticancer Properties

Antimicrobial Activity

Metal Coordination Chemistry

Sigma-Aldrich. “2-Thiophenecarboxamide 99%.” Link S. S. Patil et al., “Synthesis and Antimicrobial Activity of Some New 2-Thiophenecarboxamide Derivatives,” Journal of Chemical and Pharmaceutical Research, 2011, 3(5): 1-7.

properties

IUPAC Name

N-(3H-benzimidazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)15-8-3-4-9-10(6-8)14-7-13-9/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKYKFNFJYMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-1H-benzimidazol-6-yl-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.